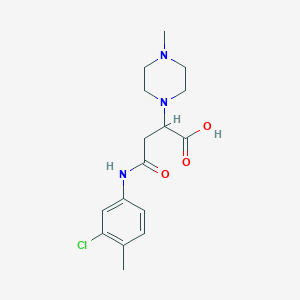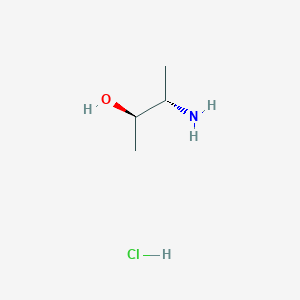
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CMPB, is a chemical compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
This compound has been studied for its binding interactions with biological targets, where molecular docking studies suggest its potential in inhibiting specific growth factors. For example, derivatives of butanoic acid, including similar compounds, have shown to inhibit Placenta Growth Factor (PIGF-1), indicating possible pharmacological importance. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compound's reactivity and stability, highlighting its nonlinear optical material potential due to significant dipole moments and hyperpolarizabilities (Vanasundari et al., 2018).
Vibrational and Structural Analysis
Another research application focuses on the vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. These studies leverage FT-IR, FT-Raman spectroscopy, and theoretical DFT approaches to examine the molecule's stability, charge delocalization, and noncovalent interactions. Such analyses are crucial for understanding the compound's physical and chemical properties, which could inform its utility in materials science and biological applications (Rahul Raju et al., 2015).
Synthesis and Pharmacological Studies
Synthetic pathways and pharmacological studies of related compounds, especially those incorporating the 4-methylpiperazin-1-yl moiety, are of interest. For instance, the synthesis and biological evaluation of thiophene derivatives containing this moiety have been explored for their allosteric enhancer activity at receptors, suggesting a framework for developing novel pharmacological agents (Romagnoli et al., 2012).
Endosomolytic Polymers
Poly(amido-amine)s carrying similar structural features have been synthesized and evaluated for their endosomolytic properties. These polymers' physicochemical and biological properties have been correlated, indicating their potential as non-viral vectors for gene delivery. Such studies contribute to the understanding of how structural elements within molecules like 4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can influence biological activity and material properties (Ferruti et al., 2000).
Propriétés
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-3-4-12(9-13(11)17)18-15(21)10-14(16(22)23)20-7-5-19(2)6-8-20/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVRIQBWAZPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine](/img/structure/B2747115.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)



![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)